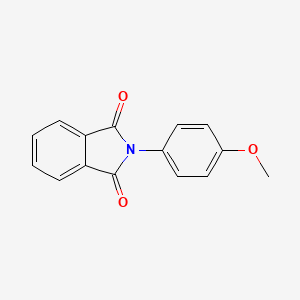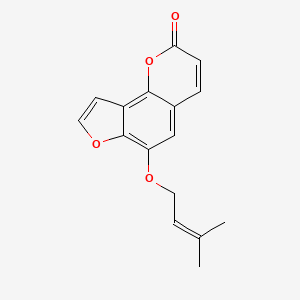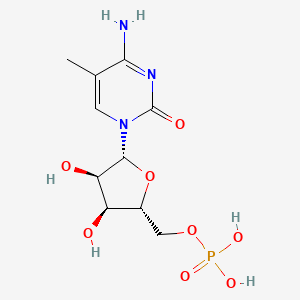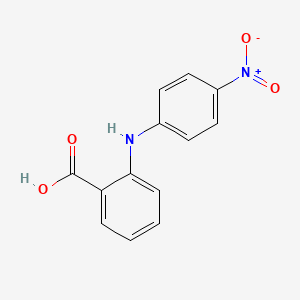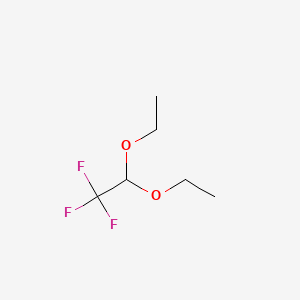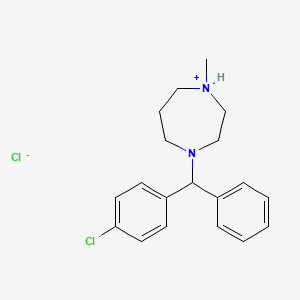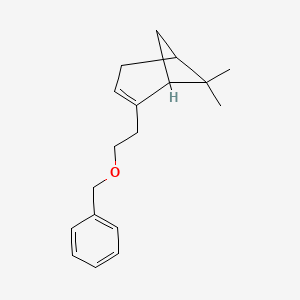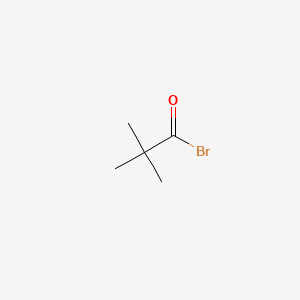![molecular formula C10H6Cl6 B1606405 (1R,7S)-2,3,4,5,6,9-Hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene CAS No. 56534-03-3](/img/structure/B1606405.png)
(1R,7S)-2,3,4,5,6,9-Hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene
説明
(1R,7S)-2,3,4,5,6,9-Hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene, commonly known as endrin, is a highly toxic synthetic organic compound that belongs to the class of chlorinated hydrocarbons. It was first synthesized in the 1950s and was widely used as an insecticide until it was banned in many countries due to its harmful effects on the environment and human health. Despite its toxicity, endrin has been the subject of extensive scientific research, particularly in the fields of chemistry, biology, and environmental science.
作用機序
Endrin acts as a neurotoxin, affecting the nervous system of organisms by disrupting the normal function of neurons. It does this by binding to and blocking the chloride ion channels in the neurons, which disrupts the balance of ions and leads to hyperexcitability of the nervous system. This can cause convulsions, seizures, and ultimately, death.
Biochemical and Physiological Effects:
Endrin has been shown to have a wide range of biochemical and physiological effects on organisms. It can affect the metabolism of lipids, proteins, and carbohydrates, and can cause oxidative stress and damage to DNA. It can also affect the reproductive system and the development of embryos, leading to birth defects and other abnormalities.
実験室実験の利点と制限
Endrin has been used extensively in laboratory experiments to study its toxicological effects on various organisms. Its advantages include its high toxicity, which allows for the study of its effects at low concentrations, and its persistence in the environment, which allows for long-term studies. However, its limitations include its high toxicity, which requires careful handling and disposal, and its potential to contaminate laboratory equipment and samples.
将来の方向性
There are several future directions for research on endrin, including:
1. Developing new methods for the detection and quantification of endrin in the environment and in biological samples.
2. Studying the effects of endrin on the microbiome and the immune system.
3. Investigating the potential of endrin as a treatment for certain diseases, such as cancer.
4. Developing new methods for the remediation of endrin-contaminated sites.
5. Studying the effects of endrin on ecosystems and the food chain.
Conclusion:
Endrin is a highly toxic synthetic organic compound that has been extensively studied for its toxicological effects on various organisms. It acts as a neurotoxin, disrupting the normal function of neurons and causing a wide range of health problems. Despite its toxicity, endrin has been the subject of extensive scientific research, particularly in the fields of chemistry, biology, and environmental science. There are several future directions for research on endrin, including developing new methods for detection and remediation, studying its effects on the microbiome and the immune system, and investigating its potential as a treatment for certain diseases.
科学的研究の応用
Endrin has been extensively studied for its toxicological effects on various organisms, including humans, animals, and plants. It has been shown to be highly toxic to fish, birds, and mammals, and can cause a wide range of health problems, including cancer, reproductive disorders, and neurological damage. Endrin has also been studied for its environmental effects, particularly its persistence in the environment and its ability to bioaccumulate in the food chain.
特性
IUPAC Name |
(1R,7S)-2,3,4,5,6,9-hexachlorotricyclo[5.2.1.04,8]deca-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-5-3-1-2-4(5)10(16,8(14)6(2)12)9(15)7(3)13/h2-5H,1H2/t2-,3+,4?,5?,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFPUJNCRLXHDW-VPQDZJFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(=C(C3(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C3C([C@@H]1C(=C(C3(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031799 | |
| Record name | beta-Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56534-03-3 | |
| Record name | beta-Chlordene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



